

Prolylrapamycin: A Technical Guide to its Antifungal Properties and Spectrum

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Compound of Interest				
Compound Name:	Prolylrapamycin			
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Introduction

Prolylrapamycin, a derivative of the macrolide antibiotic rapamycin, has emerged as a compound of interest within the ongoing search for novel antifungal agents.[1] Like its parent compound, **prolylrapamycin**'s mechanism of action is intrinsically linked to the highly conserved Target of Rapamycin (TOR) signaling pathway in fungi, a critical regulator of cell growth and proliferation.[2][3][4] This technical guide provides an in-depth overview of the antifungal properties and spectrum of **prolylrapamycin**, presenting key data, experimental methodologies, and the underlying molecular pathways.

Antifungal Spectrum and Potency

The antifungal activity of **prolylrapamycin** has been evaluated against a range of clinically relevant yeasts and molds. Quantitative data, primarily Minimum Inhibitory Concentrations (MICs), provide a direct measure of its potency. A key comparative study demonstrated that while rapamycin is generally more potent, **prolylrapamycin** retains significant antifungal activity.[5][6]

Table 1: In Vitro Antifungal Activity of **Prolylrapamycin** and Rapamycin (Liquid Medium)



Fungal Species	Prolylrapamycin MIC (µg/mL)	Rapamycin MIC (µg/mL)	Amphotericin B MIC (μg/mL)
Candida albicans	>1.0	0.03	>2.0
Saccharomyces cerevisiae	0.25	0.015	>2.0
Fusarium oxysporum	1.0	0.06	>2.0

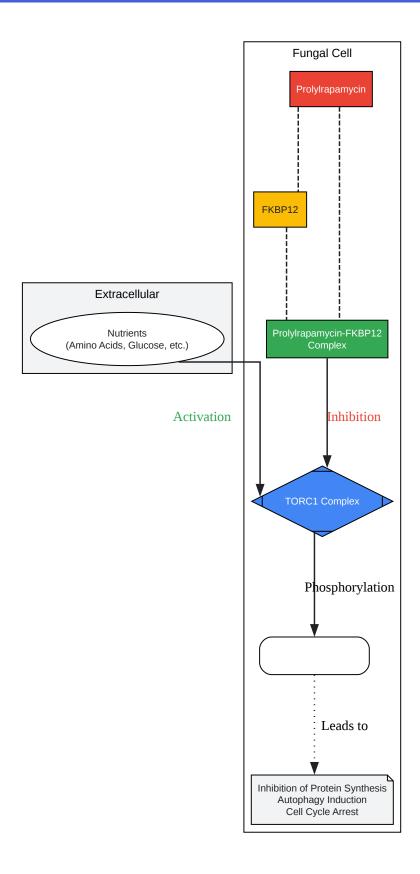
Data sourced from a study by Wong et al. (1998). Note: Lower MIC values indicate greater antifungal potency.[6]

The same study also highlighted that the activity of rapamycin and its derivatives, including **prolylrapamycin**, can be significantly greater when tested on solid agar medium against certain filamentous fungi, suggesting that the testing methodology can influence the apparent efficacy.[5][6]

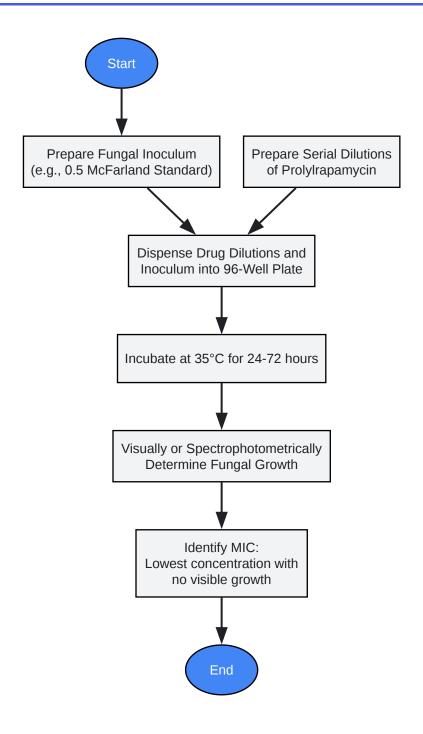
Mechanism of Action: Inhibition of the TOR Signaling Pathway

Prolylrapamycin exerts its antifungal effect through a well-established mechanism shared with rapamycin. The process begins with the formation of a complex between the drug and the intracellular protein FKBP12 (FK506-binding protein 12).[7][8] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the TOR kinase, a central component of the TORC1 complex.[9][10] This binding event inhibits the kinase activity of TORC1, leading to a cascade of downstream effects that mimic nutrient starvation, ultimately arresting cell growth and proliferation.[7][11]









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